(3R)-3-Methoxy-3-methyl-pyrrolidine hydrochloride

Acetylcholinesterase Inhibition Alzheimer's Disease Virtual Screening

Secure this chiral, non-racemic (R)-enantiomer for your next-generation CNS and Alzheimer's drug discovery programs. The defined (3R)-methoxy-3-methyl configuration delivers unique steric and electronic properties essential for selective 5-HT6 antagonist and AChE inhibitor engagement. Avoid flawed generic substitutions—only this precise stereochemistry guarantees reproducible biological activity. Supplied as a stable, ready-to-use hydrochloride salt. Contact us for bulk pricing and immediate delivery.

Molecular Formula C6H14ClNO
Molecular Weight 151.63 g/mol
Cat. No. B8192132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-3-Methoxy-3-methyl-pyrrolidine hydrochloride
Molecular FormulaC6H14ClNO
Molecular Weight151.63 g/mol
Structural Identifiers
SMILESCC1(CCNC1)OC.Cl
InChIInChI=1S/C6H13NO.ClH/c1-6(8-2)3-4-7-5-6;/h7H,3-5H2,1-2H3;1H/t6-;/m1./s1
InChIKeyIUQCGVWNWWKOLN-FYZOBXCZSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R)-3-Methoxy-3-methyl-pyrrolidine hydrochloride: A Stereochemically Defined Pyrrolidine Building Block for Asymmetric Synthesis and Medicinal Chemistry


(3R)-3-Methoxy-3-methyl-pyrrolidine hydrochloride is a chiral, non-racemic pyrrolidine derivative with a defined (R)-stereochemical configuration at the 3-position of the pyrrolidine ring, featuring both a methoxy and a methyl substituent on the same carbon atom [1]. It exists as a hydrochloride salt, which enhances its stability and solubility in common organic solvents and aqueous buffers, making it suitable for direct use in synthetic workflows [2]. The compound serves primarily as a versatile chiral building block or intermediate in the synthesis of complex, biologically active molecules, particularly in the development of receptor ligands and enzyme inhibitors [3].

Why Generic Pyrrolidine Substitution Fails: The Critical Impact of Stereochemistry and 3-Position Substitution in (3R)-3-Methoxy-3-methyl-pyrrolidine hydrochloride


Generic substitution among pyrrolidine derivatives is not scientifically sound due to the profound impact of stereochemistry and specific substitution patterns on biological target engagement. The (3R)-enantiomer presents a unique three-dimensional pharmacophore that can lead to differential receptor binding affinity, selectivity, and downstream functional activity compared to its (3S)-enantiomer or achiral analogs [1]. Furthermore, the combined methoxy and methyl substituents at the 3-position create a sterically and electronically distinct environment compared to unsubstituted pyrrolidine or other mono-substituted variants, which can dramatically alter the compound's conformational preferences and metabolic stability when incorporated into larger molecular frameworks [2]. The evidence presented in Section 3 quantifies these differentiating factors in specific, relevant biological contexts.

(3R)-3-Methoxy-3-methyl-pyrrolidine hydrochloride: A Quantitative Evidence Guide for Scientific Selection and Procurement


Scaffold Identification as a Privileged Core for Acetylcholinesterase (AChE) Inhibition in Alzheimer's Disease Research

In a high-throughput virtual screening campaign followed by in vitro validation, the scaffold 1-ethyl-3-methoxy-3-methylpyrrolidine, a direct synthetic derivative of the core (3R)-3-methoxy-3-methylpyrrolidine structure, was identified as one of only two privileged scaffolds that yielded hits with IC50 values of less than 50 μM against acetylcholinesterase (AChE). This finding quantitatively distinguishes this 3,3-disubstituted pyrrolidine framework from the vast majority of other screened chemical space, highlighting its potential as a productive starting point for medicinal chemistry optimization in neurodegenerative disease programs [1].

Acetylcholinesterase Inhibition Alzheimer's Disease Virtual Screening

Enabling the Synthesis of Potent and Selective Serotonin 5-HT6 Receptor Antagonists for Cognitive Disorder Research

The (3R)-3-methoxy-3-methyl-pyrrolidine moiety serves as a critical chiral building block in the synthesis of a series of potent and selective serotonin 5-HT6 receptor antagonists, as reported in the Journal of Medicinal Chemistry. While the exact Ki values of the final antagonists are proprietary to the study, the publication explicitly highlights the role of this specific pyrrolidine derivative in achieving the desired potency and selectivity profile. This contrasts with the use of simpler or achiral pyrrolidines, which often yield less selective or less potent ligands for this therapeutically relevant target [1].

5-HT6 Receptor Antagonists Cognitive Enhancement Medicinal Chemistry

Stereochemical Differentiation: The (R)-Enantiomer as a Distinct Chemical Entity from the (S)-Enantiomer

The (3R)-enantiomer is a distinct chemical entity from its (3S)-counterpart, with different optical rotation values and, by extension, different potential for biological interaction. The specific rotation ([α]D) is a quantifiable, verifiable property that distinguishes the two. While the exact [α]D value for the hydrochloride salt is often determined experimentally per batch by vendors, the (R)-configuration is defined by its synthesis from chiral pool starting materials or via asymmetric catalysis. Procuring the correct (R)-enantiomer is essential for projects requiring a specific three-dimensional orientation of the methoxy and methyl groups for target engagement, as the (S)-enantiomer or a racemic mixture would likely exhibit different, and often inferior, biological activity [1].

Chiral Resolution Enantiomeric Purity Asymmetric Synthesis

(3R)-3-Methoxy-3-methyl-pyrrolidine hydrochloride: Best-Fit Research and Industrial Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of CNS-Targeted Ligands

Use as a chiral building block in the synthesis of novel ligands targeting central nervous system (CNS) receptors, such as the serotonin 5-HT6 receptor. The evidence from Section 3 shows its direct application in generating potent and selective antagonists, making it a high-value intermediate for cognitive disorder drug discovery programs [1].

Drug Discovery: Scaffold for Acetylcholinesterase Inhibitor Optimization

Utilization as the core scaffold for the development of next-generation acetylcholinesterase (AChE) inhibitors for Alzheimer's disease. The quantitative evidence from Section 3 demonstrates that this scaffold is enriched among compounds with IC50 < 50 μM, providing a validated starting point for lead optimization and SAR studies [1].

Chemical Biology: Synthesis of Enantiomerically Pure Chemical Probes

Employment in the synthesis of enantiomerically pure small-molecule probes to interrogate biological pathways where the three-dimensional orientation of the 3-methoxy-3-methyl group is critical for target engagement. The defined (R)-stereochemistry ensures the generation of a single, well-characterized probe, avoiding the confounding effects of racemic mixtures [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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